

Application Notes and Protocols: Oxy-Cope Rearrangement in Macrocycle Synthesis

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Compound of Interest

Compound Name: 5-Cyclohexadecen-1-one

Cat. No.: B1217015

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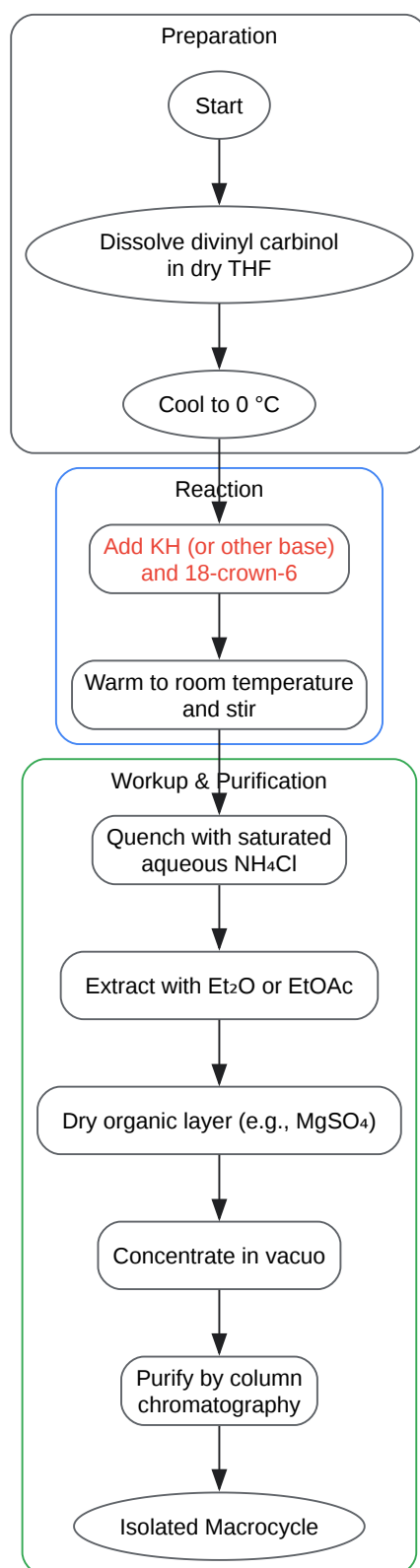
For Researchers, Scientists, and Drug Development Professionals

The Oxy-Cope rearrangement, a powerful^{[1][1]}-sigmatropic rearrangement of 1,5-dien-3-ols, has emerged as a strategic tool in the synthesis of macrocycles.^{[2][3]} This reaction, particularly its anionic variant, offers a robust method for ring expansion and the construction of large carbocyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceutically active compounds.^{[4][5]} The key driving force for this transformation is the formation of a thermodynamically stable carbonyl compound from an enol or enolate intermediate, rendering the reaction largely irreversible.^{[6][7]}

Mechanism of the Oxy-Cope Rearrangement

The Oxy-Cope rearrangement proceeds through a concerted, chair-like transition state, which allows for a high degree of stereochemical control.^{[1][3]} The reaction can be initiated thermally or, more commonly, under basic conditions (anionic Oxy-Cope rearrangement), which dramatically accelerates the reaction rate by a factor of 10^{10} to 10^{17} .^[8]

The general mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. This intermediate then undergoes a^{[1][1]}-sigmatropic rearrangement to form an enolate, which upon aqueous workup, tautomerizes to the final ketone or aldehyde product.



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